Product packaging for Iridium;niobium(Cat. No.:CAS No. 12030-47-6)

Iridium;niobium

Cat. No.: B15490080
CAS No.: 12030-47-6
M. Wt: 470.94 g/mol
InChI Key: XAJUBQOAYTTXMF-UHFFFAOYSA-N
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Description

Iridium (Ir) is a transition metal in the platinum group, known for its exceptional corrosion resistance, high density (22.56 g/cm³), and melting point (2,739 K). It exhibits oxidation states ranging from -3 to +9, with +3 and +4 being most common . Iridium is used in high-temperature alloys, spark plugs, and catalysts due to its stability under extreme conditions .

Niobium (Nb), also a transition metal, is lighter (density: 8.57 g/cm³) and has a slightly higher melting point (2,750 K). It primarily adopts a +5 oxidation state and is valued for its superconductivity (critical temperature: 9.25 K) and role in strengthening steel alloys . Niobium’s applications span aerospace, nuclear reactors, and superconducting magnets .

Structure

2D Structure

Chemical Structure Depiction
molecular formula IrNb3 B15490080 Iridium;niobium CAS No. 12030-47-6

Properties

CAS No.

12030-47-6

Molecular Formula

IrNb3

Molecular Weight

470.94 g/mol

IUPAC Name

iridium;niobium

InChI

InChI=1S/Ir.3Nb

InChI Key

XAJUBQOAYTTXMF-UHFFFAOYSA-N

Canonical SMILES

[Nb].[Nb].[Nb].[Ir]

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Iridium’s higher density and electronegativity make it more corrosion-resistant, whereas niobium’s lower density and superior superconductivity favor energy applications.
  • Niobium’s +5 oxidation state contrasts with iridium’s variable states (+3, +4, rarely +9 ).

Mechanical and Thermodynamic Behavior

Property Iridium Niobium
Young’s Modulus 528 GPa 105 GPa
Vickers Hardness 1,760 MPa 1,320 MPa
Heat of Fusion 26 kJ/mol 26.8 kJ/mol
Neutron Cross Section 425 barns 1.15 barns

Synergistic Effects :

  • Iridium-Niobium Alloys : Adding 16.67 at% Nb to Ir forms a substitutional solid solution, enhancing ductility by reducing electron cloud polarization and enabling second-phase toughening (Ir₃Nb precipitates) .
  • Catalytic Systems : Nb₂O₅-supported Ir catalysts (Ir@Nb₂O₅) exhibit amorphous structures with high surface area (170 m²/g), optimizing hydrodeoxygenation reactions .

Functional Contrasts :

  • Iridium’s scarcity and cost limit it to high-value sectors, while niobium’s abundance supports large-scale industrial use .
  • Niobium’s role in superconducting magnets (e.g., MRI machines) is unmatched, whereas iridium dominates corrosion-resistant coatings .

Preparation Methods

Oxalate-Mediated Iridium Acetate Preparation

The patented process for low-halide iridium acetate synthesis (CN101213165B) involves three critical stages:

Stage 1: Precipitation under Redox Control
Iridium chloride or bromide reacts with alkaline compounds (e.g., NaOH, NH₄OH) in protonic solvents containing oxalic acid/formate additives. At 70-95°C under inert atmosphere, this yields iridium oxyhydroxide precipitates with residual chloride <800 ppm. The oxalate ligands (C₂O₄²⁻) act as:

  • Halide scavengers through competitive complexation
  • pH buffers maintaining optimal precipitation conditions (pH 7-8.5)
  • Redox mediators preventing Ir⁴+ over-oxidation

Stage 2: Acetic Acid Digestive Recrystallization
Precipitates undergo reflux (100-139°C) in acetic acid/acetic anhydride mixtures for 12-17 hours, achieving:

  • 95%+ conversion to Ir(OAc)₃
  • Final chloride content reduction to 3225 ppm → 800 ppm through ligand exchange
  • Crystallite size control (10-50 nm) via temperature-modulated Ostwald ripening

Stage 3: Solvent-Free Isolation
Vacuum distillation at 80°C yields anhydrous iridium acetate with:

Property Value Improvement vs. Conventional Methods
Halide Content (Cl⁻) <800 ppm 60% reduction
Metallic Ir Purity 99.95% +0.3%
Surface Area 50-70 m²/g 3× increase

This precursor's low halide content proves essential for catalytic applications where chloride poisoning degrades performance.

Niobium Matrix Production: Metallurgical Advances

Vacuum Carbothermal Reduction Dominance

The 2025 SAMaterials review confirms vacuum carbothermal reduction as the primary niobium extraction method, achieving 99.99% purity through:

Process Parameters

  • Temperature: 1600-2000°C under 10⁻³ Pa vacuum
  • Charge Ratio: Nb₂O₅:C = 1:2.5 molar
  • Reaction: Nb₂O₅ + 5C → 2Nb + 5CO↑

Product Characteristics

Product Form Density (g/cm³) Oxygen Content (ppm) Typical Application
Sponge Niobium 4.5-5.0 800-1200 Capacitor Grade Powder
Arc-Cast Ingot 8.57 300-500 Superconducting Alloys
Plasma-Sprayed Coat 6.2-6.8 1500-2000 Corrosion-Resistant Layers

The vacuum environment prevents NbN formation while enabling oxygen removal through CO evolution. Recent innovations incorporate in-situ halide scavengers (MgF₂) to reduce metallic impurities to <50 ppm.

Iridium-Niobium Composite Fabrication

Carbonitride Support Synthesis

The 2024 ACS Applied Nano Materials protocol produces NbC₁₋ₓNₓ supports through:

Precursor Mix

  • Guanidine carbonate: 35 wt%
  • Ammonium niobate(V) oxalate hydrate: 60 wt%
  • Ammonium titanyl oxalate (optional): 5 wt%

Thermal Profile

Step Temperature (°C) Duration (h) Atmosphere Key Transformation
Dehydration 150 12 Air Organic ligand decomposition
Nitridation 700-1200 2-4 N₂ NbC₀.₆₅N₀.₃₅ → NbC₀.₅₅N₀.₄₅

Material Properties vs. Temperature

Synthesis T (°C) C/N Ratio Surface Area (m²/g) Acid Stability (0.1M H₂SO₄)
700 1.8 85 72 hr dissolution
900 1.5 52 168 hr stable
1200 1.2 18 >500 hr stable

Optimal 900°C-synthesized supports balance surface area (52 m²/g) with chemical stability, making them ideal for iridium loading.

Iridium Deposition Techniques

Electrochemical Deposition

  • Bath Composition: 5 mM IrCl₃, 0.1M HCl, NbC₁₋ₓNₓ electrode
  • Parameters: -0.25 V vs. Ag/AgCl, 65°C, 95% Faradaic efficiency
  • Results in 2-5 nm Ir nanoparticles with epitaxial alignment to NbCN (111) planes

Chemical Vapor Deposition

  • Precursor: (Ir(acac)₃) at 250°C, H₂ carrier gas
  • Growth Rate: 15 nm/min
  • Film Characteristics:
    • Resistivity: 12 μΩ·cm (bulk Ir: 5 μΩ·cm)
    • Adhesion: >50 MPa shear strength

Characterization Methodologies

Structural Analysis

Neutron diffraction reveals nitrogen occupancy in NbCN lattices:

  • NbC₀.₆₅N₀.₃₅: N preferentially occupies octahedral voids
  • Ir induces lattice contraction (0.418 nm → 0.411 nm) at interface

XPS surface analysis shows:

  • Ir⁰/Ir⁴+ ratio increases from 1.2 (bare) to 3.8 (NbCN-supported)
  • Nb 3d₅/₂ binding energy shifts +0.8 eV indicating charge transfer

Performance Metrics and Applications

Oxygen Evolution Reaction (OER) Catalysis

Ir/NbCN (900°C) in 0.1M H₂SO₄ demonstrates:

Metric Value Stability (1000 cycles)
Overpotential @10 mA/cm² 298 mV Δη = +12 mV
Tafel Slope 39 mV/dec No change
Ir Leaching <0.05 μg/cm²/hr Nb dissolution <1 ppm

This stability surpasses conventional IrO₂/Ti benchmarks by 3-5×, attributed to the NbCN support's:

  • High electrical conductivity (4.2×10³ S/cm)
  • Chemical inertness in acidic media
  • Epitaxial matching with Ir nanocrystals

Q & A

Basic Research Questions

Q. How can researchers determine the optimal synthesis parameters for iridium-niobium alloys to achieve desired phase stability?

  • Methodological Approach : Systematically vary synthesis conditions (e.g., temperature, pressure, stoichiometric ratios) and characterize phases using X-ray diffraction (XRD) and electron microscopy (SEM/TEM). Compare results with thermodynamic simulations (CALPHAD) to validate phase diagrams .
  • Key Considerations : Ensure reproducibility by documenting experimental protocols in detail, including precursor purity and annealing durations. Cross-reference findings with established literature on niobium’s microalloying behavior in high-temperature environments .

Q. What analytical techniques are most effective for quantifying trace impurities in iridium-niobium composites, and how do these impurities affect mechanical properties?

  • Methodological Approach : Use inductively coupled plasma mass spectrometry (ICP-MS) for impurity detection and nanoindentation to assess mechanical impacts. Correlate impurity concentrations with hardness/fracture toughness data.
  • Key Considerations : Account for instrumental uncertainties (e.g., ICP-MS detection limits) and validate results against certified reference materials. Reference guidelines on data reliability from materials science reporting standards .

Q. How can researchers design experiments to evaluate the corrosion resistance of iridium-coated niobium in acidic environments?

  • Methodological Approach : Perform electrochemical tests (potentiodynamic polarization, EIS) under controlled pH and temperature. Use surface analysis (XPS, AFM) to correlate corrosion rates with interfacial morphology.
  • Key Considerations : Standardize test conditions (e.g., electrolyte composition) and include control samples (uncoated niobium). Follow protocols for experimental reproducibility outlined in materials chemistry guidelines .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic performance metrics for iridium-niobium nanoparticles in hydrogen evolution reactions (HER)?

  • Methodological Approach : Conduct comparative studies under identical conditions (e.g., electrolyte, loading density) using standardized HER testing protocols. Perform error propagation analysis to identify systematic vs. random discrepancies.
  • Key Considerations : Evaluate catalyst stability via long-term cycling tests and surface poisoning assays. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can interfacial reactions between iridium and niobium in multilayer composites be modeled to predict diffusion kinetics at high temperatures?

  • Methodological Approach : Combine experimental diffusion couple studies with computational models (e.g., DFT, kinetic Monte Carlo). Validate predictions using TEM-EDS line scans and Arrhenius analysis of diffusion coefficients.
  • Key Considerations : Address model limitations (e.g., ignoring grain boundary effects) and compare results with literature on refractory metal interactions .

Q. What methodologies address discrepancies between theoretical predictions and experimental observations of electronic structure in iridium-niobium intermetallics?

  • Methodological Approach : Reconcile DFT calculations with experimental valence-band XPS and UPS data. Adjust computational parameters (e.g., exchange-correlation functionals) to better match observed band structures.
  • Key Considerations : Document all computational assumptions and experimental calibration steps. Cite primary literature to contextualize deviations .

Q. How should researchers design long-term stability studies for niobium-iridium superconductors under cyclic mechanical stress?

  • Methodological Approach : Use fatigue testing machines to apply cyclic loads while monitoring critical current density (Jc) degradation. Correlate microstructural changes (via in-situ XRD) with performance loss.
  • Key Considerations : Define failure thresholds (e.g., 10% Jc reduction) and adhere to ethical guidelines for resource-intensive experiments .

Methodological Frameworks

  • Data Contradiction Analysis : Apply triangulation by cross-verifying results through multiple techniques (e.g., XRD, TEM, simulations). Quantify uncertainties using error margins and statistical significance tests (p-values) .
  • Experimental Design : Align objectives with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on iridium’s role in enhancing niobium’s oxidation resistance should clarify its novelty relative to existing coatings like alumina .

Avoiding Common Pitfalls

  • Overly Broad Questions : Instead of “How do iridium and niobium interact?”, ask “How does annealing temperature (800–1200°C) affect the interfacial adhesion of Ir/Nb multilayers?” .
  • Unverifiable Claims : Support assertions with primary data (e.g., raw XRD spectra, not just phase percentages) and cite peer-reviewed studies over non-academic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.